molecular formula C20H20Cl2N2O2 B7080396 N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

Cat. No.: B7080396
M. Wt: 391.3 g/mol
InChI Key: ALMKIIKKKHTHHF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c21-15-3-1-2-14(12-15)17-13-16(22)4-5-18(17)23-19(25)24-9-6-20(24)7-10-26-11-8-20/h1-5,12-13H,6-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKIIKKKHTHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CCOCC2)C(=O)NC3=C(C=C(C=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(3-chlorophenyl)phenyl]-7-oxa-1-azaspiro[35]nonane-1-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical properties and reactivity

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